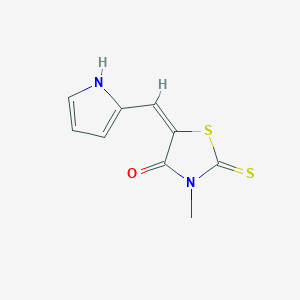![molecular formula C15H19N3O5 B5194904 Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate](/img/structure/B5194904.png)
Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is an organic compound with the molecular formula C15H19N3O5 This compound is characterized by the presence of a nitrobenzoyl group attached to a hydrazinylidene moiety, which is further linked to an ethyl butanoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate typically involves the condensation of ethyl 2-ethyl-3-oxobutanoate with 4-nitrobenzoyl hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The hydrazinylidene moiety can participate in reduction reactions, potentially forming hydrazine derivatives.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrobenzoyl and hydrazinylidene moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Ethyl 2-ethyl-3-[(4-aminobenzoyl)hydrazinylidene]butanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-ethyl-3-[(4-methylbenzoyl)hydrazinylidene]butanoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-4-13(15(20)23-5-2)10(3)16-17-14(19)11-6-8-12(9-7-11)18(21)22/h6-9,13H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABJYNYSFWSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE](/img/structure/B5194825.png)

![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)
![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide](/img/structure/B5194855.png)
![5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5194862.png)
![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![(4Z)-4-[[3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5194881.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide](/img/structure/B5194922.png)
![4-[2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B5194928.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![(Z)-2-cyano-3-[4-(4-methylphenyl)sulfanylphenyl]prop-2-enethioamide](/img/structure/B5194938.png)
